![molecular formula C10H8N4S2 B3041903 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine CAS No. 406200-90-6](/img/structure/B3041903.png)
4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine consists of one pyrimidine ring and two thiophene rings. The molecular formula is C10H8N4S2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine include a molecular weight of 248.33 . More specific properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Anticancer Activity
4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine derivatives have shown promising anticancer potential. Researchers have investigated their effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). These compounds exhibit cytotoxicity and inhibit cancer cell growth, making them interesting candidates for further study .
Anti-Inflammatory Properties
Pyrimidines, including our compound of interest, possess anti-inflammatory effects. They modulate key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins. Numerous pyrimidines demonstrate potent anti-inflammatory activity, which could be harnessed for therapeutic purposes .
Synthesis Methods
Various synthetic routes exist for preparing 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine. For instance, a three-component coupling reaction involving substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yields these compounds in a single step .
Structure-Activity Relationships (SARs)
Detailed SAR analysis is crucial for optimizing the biological activity of pyrimidine derivatives. Researchers have explored the relationships between chemical structure and anti-inflammatory efficacy. Insights from SAR studies guide the design of novel pyrimidine analogs with enhanced anti-inflammatory properties and minimal toxicity .
Apoptosis Induction
Mechanistic investigations of certain pyrimidine derivatives, including 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine, reveal their ability to induce cell cycle arrest and apoptosis in cancer cells. These compounds modulate proapoptotic proteins, such as caspase-3 and Bax, while downregulating anti-apoptotic Bcl-2 activity .
Other Potential Applications
While the above fields are well-studied, there may be additional unique applications for this compound. Further research could explore its interactions with specific enzymes, receptors, or other cellular targets.
properties
IUPAC Name |
(5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S2/c11-14-9-8-6(7-2-1-3-15-7)4-16-10(8)13-5-12-9/h1-5H,11H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVXHINAFBAJIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=NC=NC(=C23)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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